molecular formula C13H10ClFN2 B11725521 (2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine

(2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine

Cat. No.: B11725521
M. Wt: 248.68 g/mol
InChI Key: XUMZZOFSGKQHPZ-SXGWCWSVSA-N
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Description

(2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine is an organic compound characterized by the presence of both chlorine and fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine typically involves the condensation of 2-chlorobenzaldehyde with 2-fluorophenylhydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

(2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(2-chlorophenyl)-2-[(2-bromophenyl)methylidene]hydrazine
  • (2E)-1-(2-chlorophenyl)-2-[(2-iodophenyl)methylidene]hydrazine
  • (2E)-1-(2-chlorophenyl)-2-[(2-methylphenyl)methylidene]hydrazine

Uniqueness

The presence of both chlorine and fluorine atoms in (2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H10ClFN2

Molecular Weight

248.68 g/mol

IUPAC Name

2-chloro-N-[(Z)-(2-fluorophenyl)methylideneamino]aniline

InChI

InChI=1S/C13H10ClFN2/c14-11-6-2-4-8-13(11)17-16-9-10-5-1-3-7-12(10)15/h1-9,17H/b16-9-

InChI Key

XUMZZOFSGKQHPZ-SXGWCWSVSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC2=CC=CC=C2Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=CC=CC=C2Cl)F

Origin of Product

United States

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